N-phenylpyridine-2-sulfonamide

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII

N-Phenylpyridine-2-sulfonamide is a heteroaromatic sulfonamide featuring a pyridine-2-sulfonyl core linked to an N-phenyl group. Unlike generic benzenesulfonamides, the pyridine nitrogen introduces a distinct hydrogen-bond acceptor site that alters electronic distribution and binding orientation—a stereoelectronic divergence validated by hCA II co-crystal structures (PDB: 4KV0). This single-atom N-versus-CH distinction acts as a binary switch governing isoform selectivity: tumor-associated CA IX/XII targeting versus broad-spectrum inhibition. An indispensable scaffold for oncology-focused carbonic anhydrase inhibitor programs, 11β-HSD1 drug discovery, and metallodrug coordination chemistry. Supplied as research-use-only (RUO) material at ≥95% purity.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 103863-00-9
Cat. No. B012009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylpyridine-2-sulfonamide
CAS103863-00-9
Synonyms2-Pyridinesulfonamide,N-phenyl-(9CI)
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2
InChIInChI=1S/C11H10N2O2S/c14-16(15,11-8-4-5-9-12-11)13-10-6-2-1-3-7-10/h1-9,13H
InChIKeySPKDKEYOMHVGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylpyridine-2-sulfonamide (CAS 103863-00-9) — Product Profile and Procurement Context


N-Phenylpyridine-2-sulfonamide (CAS: 103863-00-9, molecular formula C₁₁H₁₀N₂O₂S, MW 234.28 g/mol) is a heteroaromatic sulfonamide featuring a pyridine-2-sulfonyl core linked to an N-phenyl group. This compound belongs to the N-aryl pyridinesulfonamide class, a scaffold that has been extensively investigated as a privileged pharmacophore across multiple target families including carbonic anhydrases (CAs), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and ion channels [1]. Unlike simpler benzenesulfonamides, the incorporation of the pyridine nitrogen introduces a distinct hydrogen-bond acceptor site and alters the electronic distribution of the sulfonamide moiety, providing a structural rationale for its inclusion in focused compound libraries and structure-activity relationship (SAR) campaigns [2]. This compound is supplied as a research-use-only (RUO) chemical tool with typical purity specifications of ≥95%, making it suitable for biochemical assays, crystallographic studies, and as a synthetic building block in medicinal chemistry programs [3].

Why N-Phenylpyridine-2-sulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


N-Phenylpyridine-2-sulfonamide cannot be assumed interchangeable with its benzene ring-containing sulfonamide counterparts. Direct crystallographic evidence from human carbonic anhydrase II (hCA II) inhibitor complexes demonstrates that a single-atom substitution—replacing a pyridine nitrogen with a benzene CH group—produces a profound stereoelectronic divergence. In the pyridine-containing derivative, the heterocyclic ring undergoes a distinct tilt relative to the benzene analog when bound to the enzyme active site, resulting in a steric clash with the Thr200 hydroxyl moiety that fundamentally alters the inhibitor's binding orientation and isoform selectivity profile [1]. This N-versus-CH distinction is not a subtle modulation but a binary switch that determines whether the compound acts as a broad-spectrum inhibitor across multiple isoforms or as a selective agent for tumor-associated isoforms. Furthermore, in 11β-HSD1 inhibitor programs, the N-(pyridin-2-yl) sulfonamide motif has been specifically exploited to eliminate reactive metabolite formation—a liability that plagued earlier benzenesulfonamide leads—while maintaining target potency [2]. For procurement decisions, substituting a generic benzenesulfonamide for the pyridine-containing analog would invalidate any SAR conclusions drawn from the intended experimental system.

Quantitative Differentiation Evidence for N-Phenylpyridine-2-sulfonamide Against Closest Analogs


Isoform Selectivity Shift: Pyridine-2-sulfonamide vs. Benzenesulfonamide in Carbonic Anhydrase Inhibition

In a head-to-head crystallographic and enzymatic comparison, 5-(3-tosylureido)pyridine-2-sulfonamide exhibited a fundamentally different isoform inhibition profile compared to its direct benzene analog 4-tosylureido-benzenesulfonamide (ts-SA). The benzene analog ts-SA was a promiscuous, low-nanomolar inhibitor of 7 out of 10 human carbonic anhydrase (hCA) isoforms. In contrast, the pyridine-2-sulfonamide derivative demonstrated low-nanomolar inhibitory activity only against the tumor-associated isoforms hCA IX and hCA XII, while showing substantially reduced potency against the remaining nine isoforms [1]. X-ray crystallography of hCA II adducts revealed that the pyridine ring undergoes a tilt compared to the benzene ring, leading to a steric clash between a pyridine carbon atom and the hydroxyl group of Thr200, which rationalizes the observed selectivity difference [1].

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII

Elimination of Reactive Metabolite Liability in 11β-HSD1 Inhibitors via N-(Pyridin-2-yl) Sulfonamide Motif

In a medicinal chemistry optimization program targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), N-(pyridin-2-yl) arylsulfonamide lead compounds 1 and 2 (PF-915275) were found to form glutathione conjugates in a bioactivation screen, indicating reactive metabolite generation. Subsequent SAR-guided design efforts produced N-(pyridin-2-yl) arylsulfonamide derivatives (compounds 18 and 20) that maintained potent 11β-HSD1 inhibitory activity while testing negative in the reactive metabolite assay [1]. This demonstrates that the N-(pyridin-2-yl) sulfonamide scaffold can be engineered to retain target engagement while eliminating a metabolic liability that was inherent to earlier leads in the same chemical series [1].

11β-HSD1 inhibition Reactive metabolite Drug metabolism

Sulfonamide-Pyridine Hybrids Exhibit Potent Carbonic Anhydrase IX Inhibition in Breast Cancer Models

A series of 11 novel sulfonamide-pyridine hybrids (compounds 2–12) were designed, synthesized, and evaluated for cytotoxic activity against breast cancer cell lines and for carbonic anhydrase IX (CA IX) inhibition. The para-chloro derivative (compound 7) exhibited the highest cytotoxic activity across three breast cancer cell lines and demonstrated an IC₅₀ of 253 ± 12 nM against CA IX, using dorzolamide HCl as a reference control [1]. Compound 7 also induced cell cycle arrest, autophagy, and delayed wound healing in cellular assays. This class-level evidence establishes that the sulfonamide-pyridine hybrid chemotype, of which N-phenylpyridine-2-sulfonamide is the prototypical unsubstituted core, is a validated scaffold for developing CA IX-targeted anticancer agents [1].

Carbonic anhydrase IX Breast cancer Apoptosis induction

Ni-Coordinated Sulfonamide-Pyridine Complex Shows Enhanced DNA Binding Affinity vs. Free Ligand

A mononuclear Ni(II) complex of 4-amino-N-pyridin-2-ylbenzenesulfonamide (sulfapyridine, sprd) was synthesized and characterized. DNA interaction studies using UV-Vis spectroscopy demonstrated that the binding affinity (Kb) increased approximately threefold upon nickel coordination compared to the free sprd ligand [1]. Quantum chemical calculations under the DFT framework further revealed increased stability and reactivity of the Ni-sprd complex relative to the uncoordinated ligand. In biological assays, the Ni-sprd complex showed significantly higher antibacterial activity against both Gram-positive and Gram-negative bacteria and exhibited enhanced cytotoxicity against the human lung cancer cell line A549 compared to the unmodified sprd ligand [1]. Although this study employs sulfapyridine rather than N-phenylpyridine-2-sulfonamide directly, it demonstrates the functional value of the pyridine-2-sulfonamide motif as a metal-coordination scaffold.

Metal coordination DNA binding Anticancer activity

Structural Rationale: Single-Atom Substitution (N vs. CH) Drastically Alters Carbonic Anhydrase Binding Mode

High-resolution X-ray crystallographic analysis of human carbonic anhydrase II (hCA II) in complex with 5-(3-tosylureido)pyridine-2-sulfonamide (PDB: 4KV0) and its benzene analog 4-tosylureido-benzenesulfonamide revealed the atomic-level basis for their divergent inhibition profiles. Both compounds bind in deprotonated form to the active-site Zn(II) ion. However, the pyridine derivative undergoes a tilt of the heterocyclic ring relative to the benzene analog, which produces a steric clash between a carbon atom of the pyridine ring and the hydroxyl moiety of Thr200 [1]. This clash reduces the inhibitory effectiveness of the pyridine sulfonamide against hCA II. As a result, while ts-SA is a promiscuous low-nanomolar inhibitor across 7 of 10 hCA isoforms, the pyridine sulfonamide achieves low-nanomolar inhibition only against the tumor-associated isoforms hCA IX and XII [1].

X-ray crystallography Structure-based drug design Binding mode

Recommended Application Scenarios for N-Phenylpyridine-2-sulfonamide Based on Quantitative Evidence


Carbonic Anhydrase Isoform Selectivity Profiling — Tumor-Associated hCA IX/XII vs. Ubiquitous Isoforms

Utilize N-phenylpyridine-2-sulfonamide as a core scaffold for developing isoform-selective carbonic anhydrase inhibitors targeting the tumor-associated isoforms hCA IX and hCA XII. Crystallographic evidence demonstrates that the pyridine-2-sulfonamide motif confers reduced potency against ubiquitous isoforms (hCA I/II) compared to benzenesulfonamide analogs, while retaining low-nanomolar activity against hCA IX and XII [1]. This selectivity profile is particularly valuable for oncology programs where systemic CA inhibition (e.g., of hCA II in erythrocytes and ocular tissues) would produce dose-limiting toxicity. Recommended experimental systems include stopped-flow CO₂ hydrase assays across a panel of recombinant human CA isoforms, with benzenesulfonamide analogs as comparative controls [1].

Structure-Based Drug Design and Crystallographic Fragment Screening

Employ N-phenylpyridine-2-sulfonamide in X-ray crystallographic fragment screening or structure-based design campaigns where the pyridine nitrogen serves as a defined hydrogen-bond acceptor and alters scaffold orientation within the binding pocket. The high-resolution hCA II structure (PDB: 4KV0) provides a validated template for understanding how the pyridine ring tilt relative to benzenesulfonamide analogs influences binding pose and target engagement [1]. This compound is suitable for soaking experiments with protein crystals of carbonic anhydrases or other metalloenzymes where sulfonamide zinc-binding groups are pharmacologically relevant [1].

Lead Optimization Addressing Reactive Metabolite Liability in Metabolic Disease Targets

Use N-phenylpyridine-2-sulfonamide as a starting scaffold in 11β-HSD1 inhibitor programs where elimination of reactive metabolite formation is a key optimization objective. Published SAR campaigns have demonstrated that N-(pyridin-2-yl) sulfonamide derivatives can be engineered to maintain target potency while achieving negative readouts in glutathione trapping assays—a liability that compromised earlier benzenesulfonamide leads in the same series [2]. Recommended workflow includes parallel assessment of target inhibition (IC₅₀ determination) and in vitro reactive metabolite screening using glutathione or cyanide trapping methods [2].

Metallodrug Development and Metal-Coordination Probe Design

Deploy N-phenylpyridine-2-sulfonamide in metallodrug discovery programs where the pyridine nitrogen and sulfonamide oxygen atoms provide a defined coordination environment for transition metals. Class-level evidence with the related sulfapyridine scaffold demonstrates that nickel coordination enhances DNA binding affinity approximately threefold compared to the free ligand and improves antibacterial and anticancer activity in cellular assays [3]. This application scenario is particularly relevant for researchers developing metal-based anticancer agents, antimicrobial coordination complexes, or spectroscopic probes requiring defined metal-binding pharmacophores [3].

Quote Request

Request a Quote for N-phenylpyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.